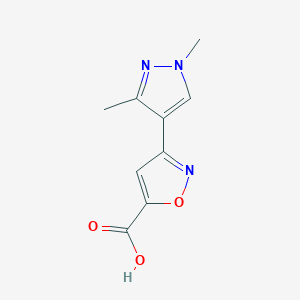

3-(1,3-二甲基-1H-吡唑-4-基)异恶唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

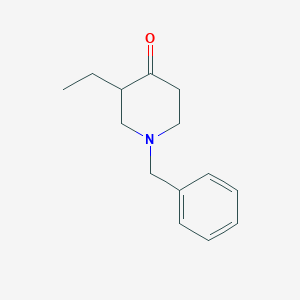

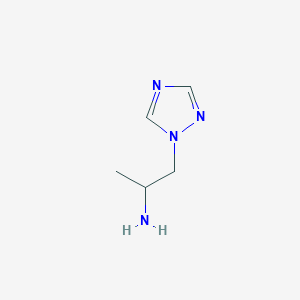

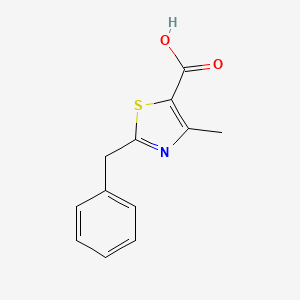

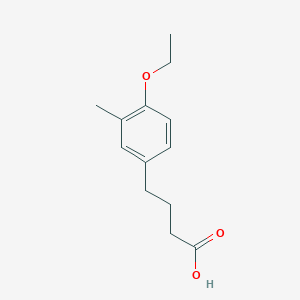

The compound 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings. This structure is of interest due to the biological and chemical properties associated with pyrazole and isoxazole moieties.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been explored in several studies. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with acid chloride and 2,3-diaminopyridine has been reported with a good yield of 69% . Another study describes the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . These syntheses highlight the reactivity of pyrazole and isoxazole derivatives under various conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied. For example, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using single-crystal X-ray diffraction, and the compound was found to crystallize in the monoclinic system . Similarly, the structure of 3,5-dimethylpyrazole co-crystals with carboxylic acids was investigated using NMR spectroscopy, revealing the formation of co-crystals through donor-acceptor hydrogen bonds .

Chemical Reactions Analysis

Pyrazole and isoxazole derivatives undergo various chemical reactions. The rearrangement of 5-arylisoxazole-3-hydroxamic acids to form 1,2,5-oxadiazoles has been observed . Additionally, the sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates have been studied, demonstrating complex reaction pathways and product formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and isoxazole derivatives are influenced by their molecular structure. The compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was found to crystallize in the trigonal space group and exhibited nonlinear optical activity due to a small energy gap between the frontier molecular orbitals . The vibrational spectroscopy and DFT studies of (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into the vibrational frequencies and molecular stability .

科学研究应用

合成和化学转化

化合物“3-(1,3-二甲基-1H-吡唑-4-基)异恶唑-5-羧酸”与异恶唑和吡唑密切相关,它们在合成有机化学中具有重要意义。Martins 等人 (2002) 的一项研究讨论了从 3-甲基异恶唑-5-羧酸合成 3-甲基异恶唑-5-甲酰胺和 5-[(1H-吡唑-1-基)羰基]-3-甲基异恶唑。这表明此类化合物在产生一系列衍生物方面的反应性和潜力,这些衍生物可能在科学研究中具有各种应用 (Martins 等人,2002).

生物活性与应用

异恶唑和吡唑衍生物以其生物活性而著称。Zaki 等人 (2016) 强调了异恶唑啉、吡咯并[3,4-d]异恶唑-4,6-二酮衍生物、吡唑和吡唑并[3,4-d]哒嗪的合成和抗菌活性。这些化合物对革兰氏阳性菌和革兰氏阴性菌表现出抑制效率,突出了它们作为抗菌剂的潜力 (Zaki 等人,2016).

化学反应性和相互作用研究

Micetich (1970) 进行的杂芳族化合物锂化研究等阐明了异恶唑和吡唑等化合物的化学反应性。了解此类相互作用的反应途径和产物对于开发新的化学实体或优化现有化合物的合成路线至关重要 (Micetich,1970).

晶体和分子结构研究

Girisha 等人 (2016) 对相关化合物的晶体和分子结构的研究等提供了对这些化合物的结构特征和潜在氢键能力的宝贵见解。此类研究对于理解这些分子与生物靶标或其他化学实体的相互作用至关重要 (Girisha 等人,2016).

未来方向

Pyrazoles, including “3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid”, continue to attract attention due to their interesting pharmacological properties . They are traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, they are likely to remain a focus of research in the field of medicinal chemistry .

属性

IUPAC Name |

3-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBLIUHKCUGQRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NOC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424514 |

Source

|

| Record name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |

CAS RN |

957484-20-7 |

Source

|

| Record name | 3-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)

![2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B1276551.png)